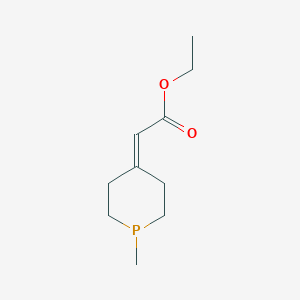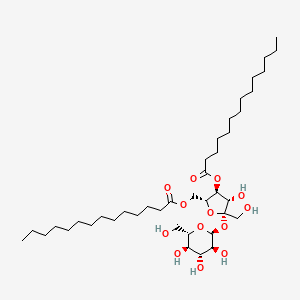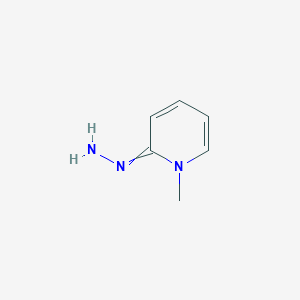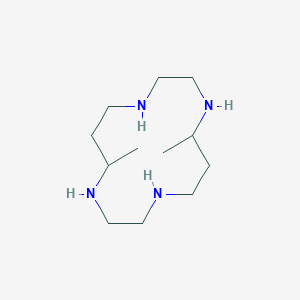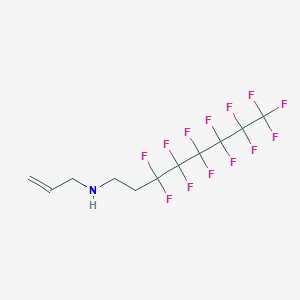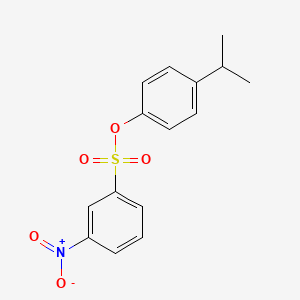
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is an organic compound that features a benzene ring substituted with a propan-2-yl group and a nitrobenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-propan-2-ylphenyl benzene followed by sulfonation. The nitration step involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group. The sulfonation step involves reacting the nitrobenzene derivative with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and catalysts like palladium on carbon.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-nitrobenzenesulfonate
- 4-Nitrobenzenesulfonic acid
- Methyl 4-nitrobenzenesulfonate
- p-Toluenesulfonyl chloride
Uniqueness
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is unique due to the presence of both a propan-2-yl group and a nitrobenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
25238-15-7 |
|---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(4-propan-2-ylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)12-6-8-14(9-7-12)21-22(19,20)15-5-3-4-13(10-15)16(17)18/h3-11H,1-2H3 |
InChI-Schlüssel |
VFJZEFREJOAXDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


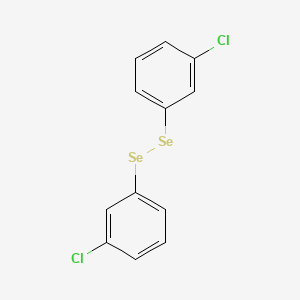
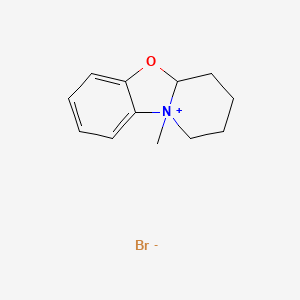
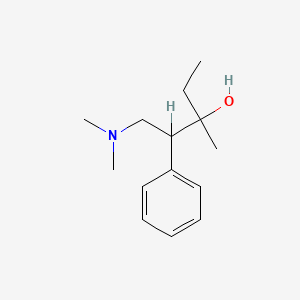
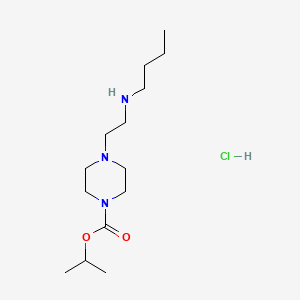
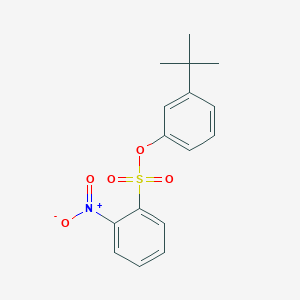
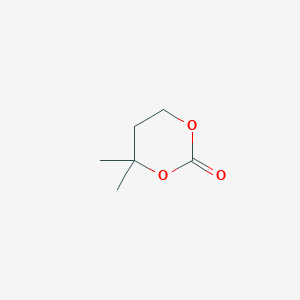
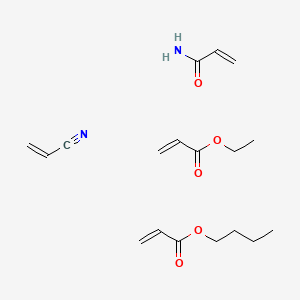
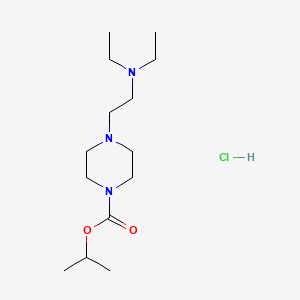
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
